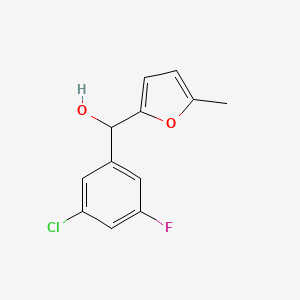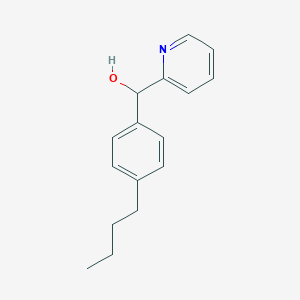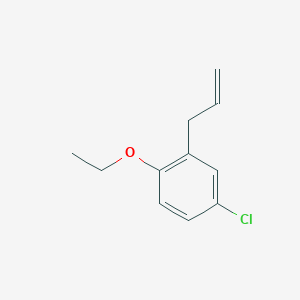
2-(4-Methoxymethylphenyl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxymethylphenyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur-containing analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinct odor and is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxymethylphenyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 4-methoxymethylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol . Another method includes the reaction of 4-methoxymethylbenzyl bromide with sodium hydrosulfide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of thiols often involves the reaction of alkyl halides with hydrogen sulfide or sodium hydrosulfide under controlled conditions. The choice of solvent, temperature, and reaction time are critical factors that influence the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxymethylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers and other sulfur-containing compounds.
Aplicaciones Científicas De Investigación
2-(4-Methoxymethylphenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxymethylphenyl)ethanethiol involves its interaction with molecular targets through the sulfhydryl group. This group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects . The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol with a similar sulfhydryl group but a different alkyl chain.
Methanethiol: Another simple thiol with a single carbon atom attached to the sulfhydryl group.
Butanethiol: A thiol with a longer alkyl chain, leading to different physical and chemical properties.
Uniqueness
2-(4-Methoxymethylphenyl)ethanethiol is unique due to the presence of the methoxymethylphenyl group, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
2-[4-(methoxymethyl)phenyl]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-11-8-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFHMCLRAAZQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














